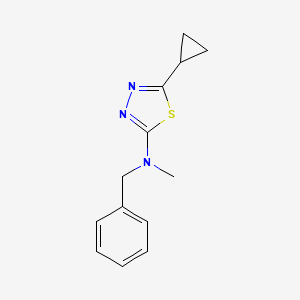

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Description

N-Benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 2 with a benzyl-methylamine group and at position 5 with a cyclopropyl moiety. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its electron-deficient aromatic system, which facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets . The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability or modulate binding affinity, while the N-benzyl-N-methyl moiety contributes to lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-16(9-10-5-3-2-4-6-10)13-15-14-12(17-13)11-7-8-11/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLIENKGXRYMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable thiocarbonyl compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or water. The reaction mixture is heated to promote cyclization, resulting in the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine with structurally related thiadiazol-2-amine derivatives, focusing on substituent effects, synthetic strategies, and pharmacological activities.

Substituent Variations at Position 5

Key Findings :

- Electron-withdrawing groups (e.g., sulfanyl, chlorophenyl) enhance biological activity by improving target binding or redox properties .

- Aromatic substituents (e.g., pyridinyl, chlorophenyl) contribute to π-π interactions in enzyme inhibition or receptor binding .

Variations in N-Substituents

Key Findings :

- Benzylidene substituents (e.g., 3-nitro, 4-chloro) enhance antifungal and receptor-binding activities through hydrophobic and dipole interactions .

- N-Methylation (as in the target compound) may reduce polarity, enhancing membrane permeability .

Key Findings :

- Microwave synthesis (e.g., ) offers superior efficiency (75–90% yield in 10–15 minutes) compared to traditional reflux methods .

Biological Activity

N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

- Molecular Formula : CHNS

- Molecular Weight : 245.35 g/mol

- CAS Number : 2640874-52-6

1. Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound this compound likely shares this characteristic due to the presence of the thiadiazole ring, which is known for its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Megazol | Trypanosoma brucei | 32.6 μg/mL |

| Compound A | Staphylococcus aureus | < 10 μg/mL |

| N-benzyl derivative | E. coli | > 50 μg/mL |

The above table illustrates the antimicrobial potential of related compounds. While specific MIC values for this compound are not yet published, its structural similarities suggest it may exhibit comparable activity.

2. Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. Studies indicate that modifications to the thiadiazole core can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various thiadiazole derivatives against human cancer cell lines (HCT-116 and PC-3), compounds demonstrated IC values ranging from 13.6 to 48.37 µM. The structural modifications significantly influenced their cytotoxicity profiles.

Table 2: Cytotoxicity Data for Thiadiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound B | HCT-116 | 15.0 |

| N-benzyl derivative | PC-3 | TBD |

| Reference (Doxorubicin) | HCT-116 | 0.5 |

The potential of this compound as an anticancer agent remains to be fully explored; however, its structural characteristics align with those known to exhibit significant anticancer activity.

3. Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. For instance, certain derivatives have been reported to inhibit pro-inflammatory cytokines and reduce tissue damage in models of ischemia/reperfusion injury.

Research Findings: In Vivo Studies

In a study investigating the effects of thiadiazole derivatives on renal ischemia/reperfusion injury:

- Compounds were administered to rats and evaluated for tissue damage and inflammatory markers.

Table 3: In Vivo Anti-inflammatory Effects

| Compound | Inflammatory Marker (Caspase Levels) | Effectiveness |

|---|---|---|

| Compound C | Caspase-3 (ng/mL): 69.77 | High |

| N-benzyl derivative | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.